Methyl 3-trichlorostannylpropanoate
Overview
Description
Methyl 3-trichlorostannylpropanoate: is an organotin compound with the molecular formula C4H7Cl3O2Sn . This compound is characterized by the presence of a trichlorostannyl group attached to a propanoate ester. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Scientific Research Applications
Chemistry: Methyl 3-trichlorostannylpropanoate is used as a reagent in organic synthesis for the introduction of the trichlorostannyl group into organic molecules. It is also used in the preparation of other organotin compounds.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antifungal and antibacterial properties . their toxicity limits their use in medicinal applications.
Industry: In the industrial sector, this compound is used as a catalyst in various polymerization reactions. It is also used in the production of heat stabilizers for polyvinyl chloride (PVC) and other plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-trichlorostannylpropanoate can be synthesized through the reaction of methyl propanoate with trichlorotin chloride in the presence of a suitable base. The reaction typically involves the following steps:
Preparation of Methyl Propanoate: Methyl propanoate is prepared by esterification of propanoic acid with methanol in the presence of an acid catalyst.
Reaction with Trichlorotin Chloride: Methyl propanoate is then reacted with trichlorotin chloride in the presence of a base such as . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-trichlorostannylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles such as .
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state tin compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form and .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Oxidation Reactions: Oxidizing agents such as or .
Reduction Reactions: Reducing agents such as or .
Major Products Formed:
Substitution Reactions: Formation of new organotin compounds with different alkyl or aryl groups.
Oxidation Reactions: Formation of higher oxidation state tin compounds.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Mechanism of Action
The mechanism of action of methyl 3-trichlorostannylpropanoate involves the interaction of the trichlorostannyl group with various molecular targets. The trichlorostannyl group can act as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it useful as a catalyst in organic synthesis and polymerization reactions.
Comparison with Similar Compounds
- Methyl 3-dichlorostannylpropanoate
- Methyl 3-monochlorostannylpropanoate
- Methyl 3-trimethylstannylpropanoate
Comparison: Methyl 3-trichlorostannylpropanoate is unique due to the presence of three chlorine atoms attached to the tin atom, which imparts distinct chemical properties such as higher reactivity and stronger Lewis acidity compared to its analogs with fewer chlorine atoms. This makes it particularly useful in reactions requiring strong Lewis acids.
Properties
IUPAC Name |
methyl 3-trichlorostannylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWPKTZRQEITA-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315801 | |
Record name | methyl 3-trichlorostannylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59586-13-9 | |
Record name | NSC297509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-trichlorostannylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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